molecular formula C19H15N3O3 B13897040 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one CAS No. 4896-87-1

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one

Cat. No.: B13897040
CAS No.: 4896-87-1
M. Wt: 333.3 g/mol
InChI Key: QWLFJCFRMSDACV-UHFFFAOYSA-N
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Description

The compound 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is a heterocyclic molecule combining a quinolin-2(1H)-one core with a 1,2,4-oxadiazole ring substituted at the 4-methoxyphenyl position. Its structure features:

  • Quinolin-2(1H)-one backbone: A bicyclic system with a ketone group at position 2 and a methyl group at position 4.
  • 1,2,4-Oxadiazole moiety: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, linked to a 4-methoxyphenyl substituent.
  • Physicochemical properties: Estimated molecular formula C₂₀H₁₆N₃O₃, molecular weight ~354.37 g/mol, and logP ~3.5 (based on analogs). Key features include moderate lipophilicity (logP ~3–4), hydrogen-bond acceptors (7), and donors (1), influencing solubility and bioavailability .

Properties

CAS No.

4896-87-1

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C19H15N3O3/c1-11-3-8-16-13(9-11)10-15(18(23)20-16)17-21-19(25-22-17)12-4-6-14(24-2)7-5-12/h3-10H,1-2H3,(H,20,23)

InChI Key

QWLFJCFRMSDACV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis may start with the preparation of 4-methoxybenzohydrazide, which is then reacted with a suitable nitrile to form the oxadiazole ring. The resulting intermediate is further reacted with 6-methylquinolin-2(1H)-one under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the quinoline moiety can intercalate with DNA or interact with proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Acceptors H-Bond Donors Quinolinone Position Key Substituents
Target Compound C₂₀H₁₆N₃O₃ ~354.37 ~3.5 7 1 2(1H)-one 4-Methoxyphenyl oxadiazole
3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-one C₂₁H₁₉N₃O₄ 377.40 4.0077 7 1 4(1H)-one 4-Ethoxy-3-methoxyphenyl oxadiazole
4-(3-Ethyl-1,2,4-Oxadiazol-5-yl)quinolin-2(1H)-one C₁₃H₁₂N₃O₂ 254.26 ~3.2 5 1 2(1H)-one 3-Ethyl oxadiazole
Key Observations:

Quinolinone Position: The target compound’s 2(1H)-one configuration differs from the 4(1H)-one analog in , which may alter electronic properties and binding interactions.

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the 3-ethyl substituent in (logP ~3.2). The 4-ethoxy-3-methoxyphenyl group in increases molecular weight (377.40 vs. 354.37) and logP (4.0077 vs.

Hydrogen-Bonding Capacity: All analogs share 1 H-bond donor (quinolinone NH), but acceptor counts vary due to substituent differences.

Computational and Experimental Validation

  • Density Functional Theory (DFT) : Methods like those in could predict the target compound’s electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to rationalize reactivity or binding .

Biological Activity

The compound 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 336.35 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in the following areas:

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have shown effectiveness against drug-resistant strains such as MRSA and VRE .

PathogenMIC (µg/mL)Reference
MRSA8.31
VRE9.81

Anticancer Activity

Studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation. Notably, it has shown efficacy against breast cancer cell lines (MCF-7) with an IC50 value of approximately 9.96 µM .

Anti-HIV Activity

Quinoline derivatives have been explored for their anti-HIV properties. The compound's structural features allow it to inhibit the HIV integrase enzyme, a critical target for antiviral therapy. In vitro assays have revealed promising results with IC50 values in the low micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety enhances binding affinity to enzymes involved in bacterial cell division and viral replication.
  • Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Receptor Modulation : It may modulate receptor activities pertinent to inflammation and immune response.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity against a panel of pathogens and found that the compound significantly inhibited bacterial growth at low concentrations .
  • Cancer Cell Line Studies : Research involving MCF-7 cells indicated that treatment with the compound resulted in increased caspase activity, confirming its role in promoting apoptosis .

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